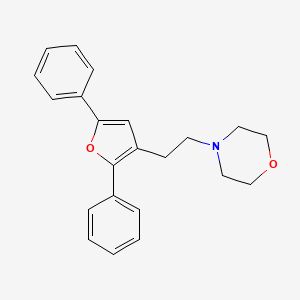![molecular formula C8H5N3O B13796989 3H-Furo[3,4-b]imidazo[4,5-d]pyridine CAS No. 853377-60-3](/img/structure/B13796989.png)
3H-Furo[3,4-b]imidazo[4,5-d]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-furo[3,4-b]imidazo[4,5-d]pyridine is a heterocyclic compound that consists of a fused ring system incorporating furan, imidazole, and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-furo[3,4-b]imidazo[4,5-d]pyridine typically involves multi-step reactions. One common method includes the reaction of a compound containing a furan ring with an imidazole derivative in the presence of a base. The reaction proceeds through a series of steps including cyclization and ring closure to form the desired fused ring system .
Industrial Production Methods
Industrial production methods for 1H-furo[3,4-b]imidazo[4,5-d]pyridine focus on optimizing yield and purity while minimizing costs. These methods often involve the use of scalable reactions and readily available starting materials. The process may include steps such as solvent selection, temperature control, and purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
1H-furo[3,4-b]imidazo[4,5-d]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs .
Scientific Research Applications
1H-furo[3,4-b]imidazo[4,5-d]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of 1H-furo[3,4-b]imidazo[4,5-d]pyridine involves its interaction with specific molecular targets. For instance, certain derivatives of this compound act as selective inhibitors of Janus kinase 1 (Jak1), a protein kinase involved in various signaling pathways. By inhibiting Jak1, these compounds can modulate immune responses and have potential therapeutic effects in treating autoimmune and inflammatory diseases .
Comparison with Similar Compounds
1H-furo[3,4-b]imidazo[4,5-d]pyridine can be compared with other similar heterocyclic compounds:
1H-pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with similar biological activities but different structural features.
Imidazo[4,5-b]pyridine: Shares the imidazole and pyridine rings but lacks the furan ring, leading to different chemical properties and applications.
Imidazo[1,5-a]pyridine: Contains an imidazole ring fused to a pyridine ring in a different orientation, resulting in distinct biological activities.
The uniqueness of 1H-furo[3,4-b]imidazo[4,5-d]pyridine lies in its specific ring fusion, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
853377-60-3 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
11-oxa-3,5,8-triazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene |
InChI |
InChI=1S/C8H5N3O/c1-6-8(11-4-10-6)5-2-12-3-7(5)9-1/h1-4H,(H,10,11) |
InChI Key |
FVKPYYIBKYFDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CO1)N=CC3=C2N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


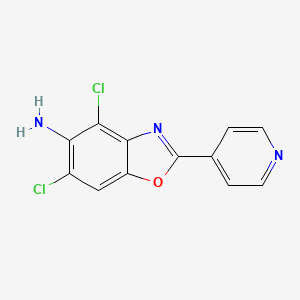
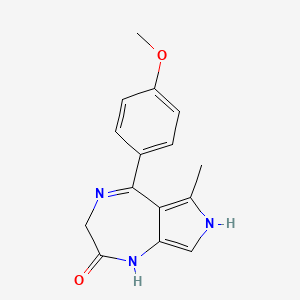
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)

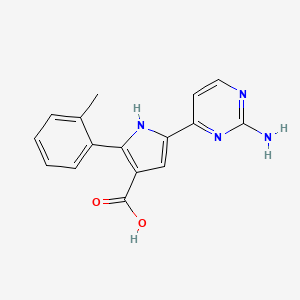
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
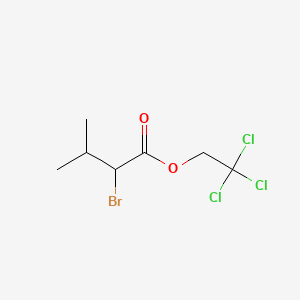
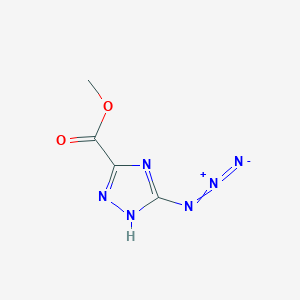
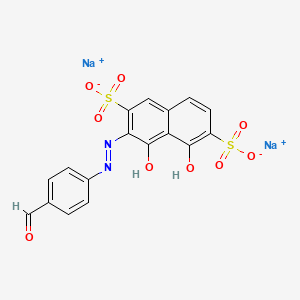
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)



